molecular formula C22H20N4OS B3290068 2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide CAS No. 862810-44-4

2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide

Cat. No. B3290068
CAS RN: 862810-44-4
M. Wt: 388.5 g/mol
InChI Key: ZXNGHRHHNBRDEN-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are found in many drugs and have the potential to be used as organoelectronic materials and fluorescent materials .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines has been achieved through various methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . Recent advancements in the synthesis of these compounds have been made using a wide range of methodologies .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidines consists of a fused bicyclic 5–6 heterocycle . These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines can undergo various chemical reactions for direct functionalization. This includes radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Future Directions

The future directions in the research of imidazo[1,2-a]pyrimidines could involve the development of new synthetic strategies and applications in medicinal chemistry .

properties

IUPAC Name

2-benzylsulfanyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-16-8-9-18(20-13-26-11-5-10-23-22(26)25-20)12-19(16)24-21(27)15-28-14-17-6-3-2-4-7-17/h2-13H,14-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNGHRHHNBRDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide
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2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide
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2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide
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2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide
Reactant of Route 5
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2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide
Reactant of Route 6
2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide

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